molecular formula C13H5F5INO2 B1391597 Pentafluorophenyl 4-Amino-3-iodobenzoate CAS No. 1086375-59-8

Pentafluorophenyl 4-Amino-3-iodobenzoate

Cat. No. B1391597
CAS RN: 1086375-59-8
M. Wt: 429.08 g/mol
InChI Key: MEXVFWDCWMOEGL-UHFFFAOYSA-N
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Description

Pentafluorophenyl 4-Amino-3-iodobenzoate (PFAIB) is a synthetic compound that has been used in a variety of scientific research applications. PFAIB is an organoiodine compound that has both fluorine and nitrogen atoms in its structure, making it a useful tool for understanding the properties of organoiodine compounds and how they interact with other molecules.

Scientific Research Applications

Synthesis and Chemical Applications

  • Pentafluorophenyl 4-Amino-3-iodobenzoate has been utilized in the synthesis of various complex molecules. A notable application is in the photochemical synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, which demonstrates the compound's utility in producing fluorinated heterocyclic compounds (Buscemi et al., 2001).

Peptide Synthesis

  • This compound is also relevant in the field of peptide synthesis. It has been used as pentafluorophenyl esters of fluorenylmethoxycarbonylamino acids in solid-phase peptide synthesis, highlighting its role in enhancing reaction rates under polar conditions (Atherton et al., 1988).

Polymer Science

  • In polymer science, pentafluorophenyl 4-Amino-3-iodobenzoate has been used for controlled positioning of activated ester moieties on linear polymer chains. This demonstrates its effectiveness in the sequence-controlled installation of functional groups on polymers (Kakuchi et al., 2012).

Pharmaceutical Research

  • The compound finds applications in pharmaceutical research as well. For instance, it has been used in the synthesis of fluorinated analogues of pharmacologically active compounds, albeit it's important to note that its direct medicinal applications are not highlighted in the research (Chapman et al., 1967).

Molecular Encapsulation

  • It has potential in molecular encapsulation, as seen in the synthesis of pentafluorophenyl-substituted tripodal amine receptor for encapsulating halides, demonstrating its utility in complex molecular interactions and encapsulation technologies (Lakshminarayanan et al., 2007).

Organic Chemistry

  • In organic chemistry, its derivatives have been used in the synthesis of β-amino acids and trisubstituted imidazoles, showing its versatility in the synthesis of bio-relevant molecules (Babu & Gopi, 1999; Zaman et al., 2005).

Material Science

  • In material science, it is applied in the ring-opening polymerization of 1,3-benzoxazines, indicating its role in catalyzing polymerization and affecting the thermal properties of resulting polymeric materials (Arslan et al., 2018).

Catalysis

  • The compound has been studied for its catalytic properties, particularly in reactions like dihydrogen activation and alkylations, underscoring its utility in catalysis and organic reactions (Kronig et al., 2011).

Environmental Applications

  • In environmental science, derivatives of pentafluorophenyl 4-Amino-3-iodobenzoate have been used in studies like photodefluoridation of compounds, highlighting its potential in environmental remediation processes (Ravichandran et al., 2007).

Co-crystallization Studies

  • Lastly, it has been involved in co-crystallization studies, providing insights into molecular interactions and structural chemistry (Kusakawa et al., 2019).

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 4-amino-3-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5F5INO2/c14-7-8(15)10(17)12(11(18)9(7)16)22-13(21)4-1-2-6(20)5(19)3-4/h1-3H,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXVFWDCWMOEGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5F5INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentafluorophenyl 4-Amino-3-iodobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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